

Application Notes and Protocols for In Vitro Efficacy Testing of Velagliflozin

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Compound of Interest

Compound Name: Velagliflozin

Cat. No.: B1683480

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Introduction

Velagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.^[1] By blocking SGLT2, **Velagliflozin** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for managing hyperglycemia, particularly in the context of diabetes mellitus. While initially developed for human health, **Velagliflozin** has recently gained approval for veterinary use, specifically for the management of feline diabetes.^{[2][3][4][5][6][7]}

These application notes provide detailed protocols for in vitro assays to assess the efficacy of **Velagliflozin** and other SGLT2 inhibitors. The primary assay described is a non-radioactive, cell-based glucose uptake assay utilizing a fluorescent glucose analog. This method offers a robust and high-throughput-compatible alternative to traditional radiolabeled assays. Additionally, this document includes information on the downstream signaling effects of SGLT2 inhibition to provide a broader understanding of its cellular impact.

Data Presentation: Comparative In Vitro Efficacy of SGLT2 Inhibitors

At the time of this publication, specific in vitro IC50 values for **Velagliflozin** against human SGLT1 and SGLT2 were not publicly available. To provide a valuable comparative context for researchers, the following table summarizes the in vitro potency and selectivity of other well-characterized SGLT2 inhibitors. This data is essential for designing experiments and interpreting the results of novel inhibitor screening.

Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity (SGLT1/SGLT2)
Canagliflozin	4.2	660	~157
Dapagliflozin	1.2	1400	~1167
Empagliflozin	3.1	8300	~2677
Ertugliflozin	0.9	1900	~2111
Sotagliflozin	1.8	36	~0.05 (Dual Inhibitor)

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Cell-Based Fluorescent Glucose Uptake Assay

This protocol details a method to measure the inhibition of SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2) using the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

- HK-2 cell line (ATCC® CRL-2190™)
- Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution

- Phosphate-Buffered Saline (PBS)
- Krebs-Ringer Bicarbonate (KRB) buffer (129 mM NaCl, 5 mM NaHCO₃, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4)
- Sodium-free KRB buffer (substituting NaCl with choline chloride)
- 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
- **Velagliflozin** (or other SGLT2 inhibitors)
- Phlorizin (a non-selective SGLT inhibitor, for use as a positive control)
- 96-well black, clear-bottom cell culture plates
- Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)

Procedure:

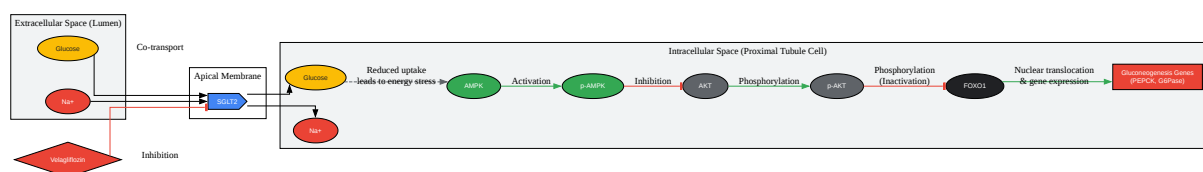
- Cell Culture:
 - Culture HK-2 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
 - Passage cells upon reaching 80-90% confluency.
- Cell Seeding:
 - Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 5×10^4 cells/well.
 - Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
- Inhibitor Treatment:
 - Prepare serial dilutions of **Velagliflozin** and control compounds (e.g., Phlorizin) in KRB buffer.

- Wash the cell monolayer twice with warm KRB buffer.
- Add 100 μ L of the diluted inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.
- Include wells with KRB buffer only as a vehicle control.
- Glucose Uptake Measurement:
 - Prepare a 200 μ M solution of 2-NBDG in KRB buffer.
 - After the inhibitor pre-incubation, add 100 μ L of the 2-NBDG solution to each well (final concentration 100 μ M).
 - Incubate the plate for 30-60 minutes at 37°C.
 - To determine sodium-independent glucose uptake, include control wells where cells are washed and incubated with sodium-free KRB buffer.
- Fluorescence Reading:
 - Terminate the assay by aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.
 - Add 100 μ L of PBS to each well.
 - Measure the fluorescence intensity using a microplate reader with appropriate filters for 2-NBDG (Excitation ~485 nm, Emission ~535 nm).
- Data Analysis:
 - Subtract the background fluorescence (wells with no cells).
 - Calculate the percentage of glucose uptake inhibition for each concentration of **Velagliflozin** compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

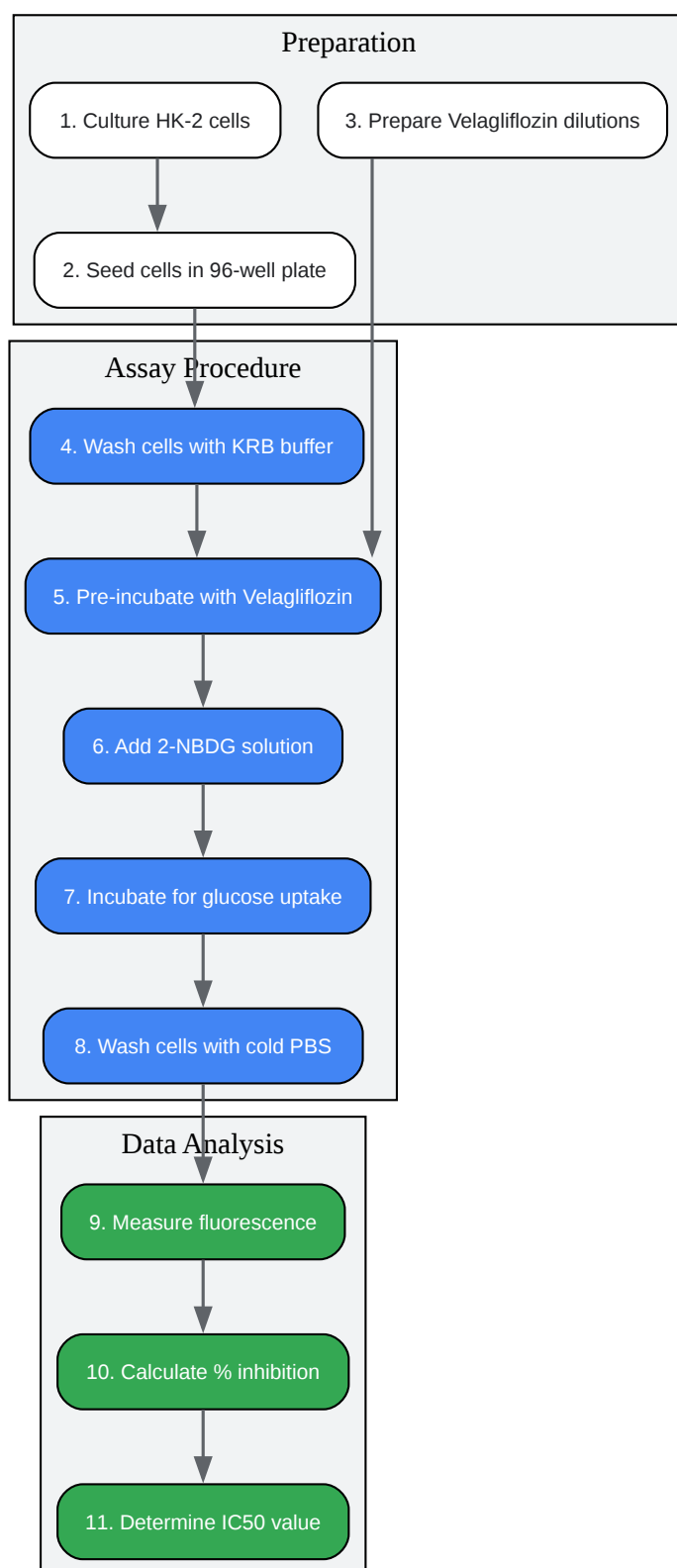
Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures described, the following diagrams have been generated using the DOT language.



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Caption: SGLT2 Inhibition Signaling Pathway.



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Caption: Fluorescent Glucose Uptake Assay Workflow.

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